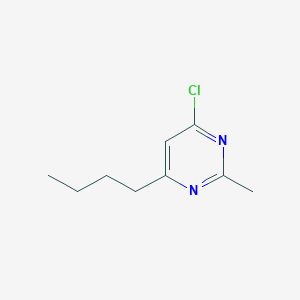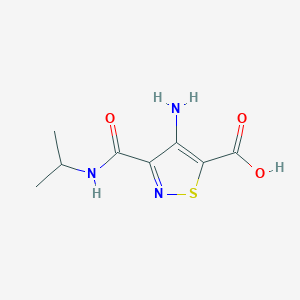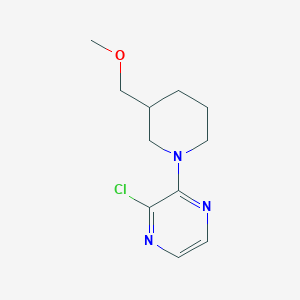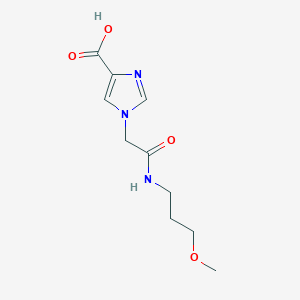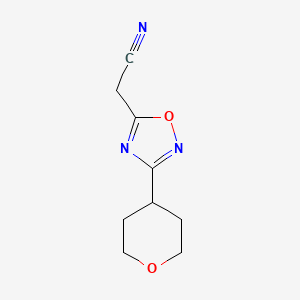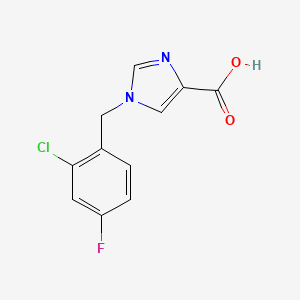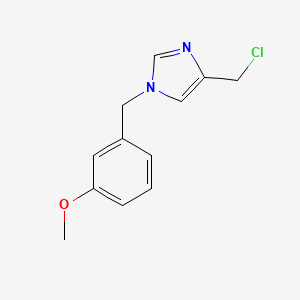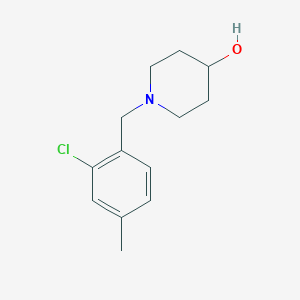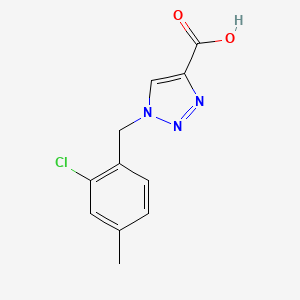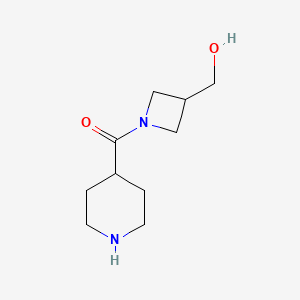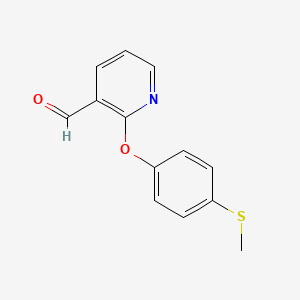
2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde
Overview
Description
2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde, also known as 4-MSPC, is a synthetic aldehyde compound with a wide range of applications in the field of scientific research. It is a colorless, odorless compound that is soluble in most organic solvents, making it a useful reagent for a variety of synthetic processes. 4-MSPC has been used in the synthesis of a variety of other compounds, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, 4-MSPC has been used in the study of the biochemical and physiological effects of various compounds, as well as in the study of the mechanism of action of these compounds.
Scientific Research Applications
2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde has a wide range of applications in the field of scientific research. It has been used in the synthesis of a variety of other compounds, such as anti-cancer drugs, antibiotics, and anti-inflammatory agents. In addition, this compound has been used in the study of the biochemical and physiological effects of various compounds, as well as in the study of the mechanism of action of these compounds. This compound has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes.
Mechanism of Action
The mechanism of action of 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, this compound has been shown to inhibit the activity of certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. In particular, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase, which is involved in the synthesis of prostaglandins. In addition, this compound has been shown to inhibit the activity of certain proteins, such as the transcription factor NF-κB, which is involved in the regulation of inflammation. Furthermore, this compound has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde in laboratory experiments is its high solubility in most organic solvents, making it an ideal reagent for a variety of synthetic processes. In addition, this compound is relatively stable, and can be stored for long periods of time without significant degradation. However, there are some limitations to using this compound in laboratory experiments. For example, the compound is toxic and should be handled with care. In addition, this compound has a relatively low solubility in water, which can limit its utility in certain experiments.
Future Directions
The potential applications of 2-(4-Methylsulfanylphenoxy)-pyridine-3-carbaldehyde are still being explored. One potential future direction is the use of this compound in the development of new drugs and therapies. In addition, this compound could be used in the study of the structure and function of proteins, as well as in the study of the structure and function of enzymes. Furthermore, this compound could be used in the development of new materials, such as polymers and nanomaterials. Finally, this compound could be used in the study of the biochemical and physiological effects of various compounds, as well as in the study of the mechanism of action of these compounds.
properties
IUPAC Name |
2-(4-methylsulfanylphenoxy)pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-12-6-4-11(5-7-12)16-13-10(9-15)3-2-8-14-13/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGGYEJHNOTILU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=C(C=CC=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



